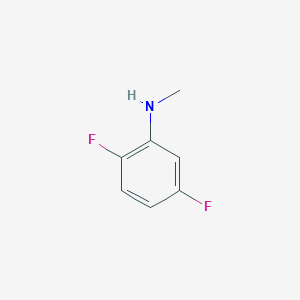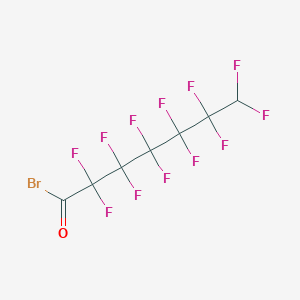
7H-Perfluoroheptanoyl bromide
概要
説明
7H-Perfluoroheptanoyl bromide: is a fluorinated organic compound with the molecular formula C7HBrF12O . It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a bromine atom and multiple fluorine atoms, contributing to its high reactivity and stability under specific conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Perfluoroheptanoyl bromide typically involves the reaction of heptanoyl chloride with bromine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with fluorine atoms. The reaction conditions often include low temperatures and the use of inert solvents to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the use of specialized equipment to handle the highly reactive intermediates and ensure the safety of the production environment .
化学反応の分析
Types of Reactions: 7H-Perfluoroheptanoyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form perfluoroheptanol derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of perfluoroheptanoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, solvents such as tetrahydrofuran (THF), and catalysts like palladium.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether.
Oxidation: Oxidizing agents like potassium permanganate, solvents such as water or acetic acid.
Major Products:
Substitution: Perfluoroheptanoyl derivatives with different functional groups.
Reduction: Perfluoroheptanol derivatives.
Oxidation: Perfluoroheptanoic acid.
科学的研究の応用
Chemistry: 7H-Perfluoroheptanoyl bromide is used as a building block in the synthesis of various fluorinated compounds. Its high reactivity makes it suitable for creating complex molecules with specific properties .
Biology and Medicine: In biological research, the compound is used to modify biomolecules, enhancing their stability and activity. It is also explored for its potential in drug development, particularly in creating fluorinated pharmaceuticals with improved bioavailability .
Industry: Industrially, this compound is used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it valuable in applications requiring high thermal and chemical stability .
作用機序
The mechanism of action of 7H-Perfluoroheptanoyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is attributed to the electron-withdrawing effect of the fluorine atoms, which stabilize the transition state and facilitate the reaction .
類似化合物との比較
- Perfluoroheptanoic acid
- Perfluoroheptanol
- Perfluoroheptanoyl chloride
Comparison: Compared to these similar compounds, 7H-Perfluoroheptanoyl bromide is unique due to its bromine atom, which provides distinct reactivity patterns. While perfluoroheptanoic acid and perfluoroheptanol are primarily used for their stability and inertness, this compound is valued for its ability to undergo further chemical transformations, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIFFXKJBKLWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


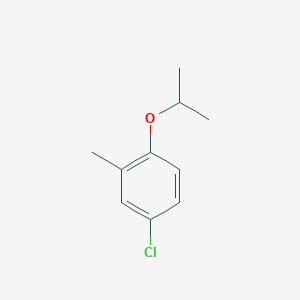
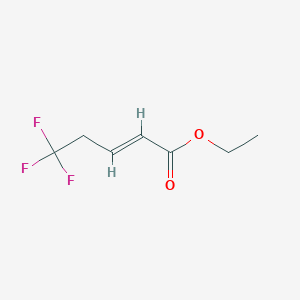

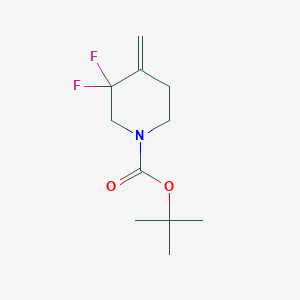
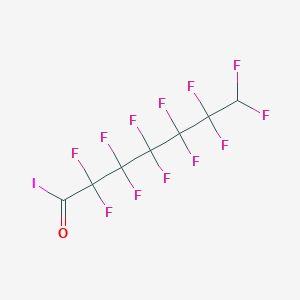

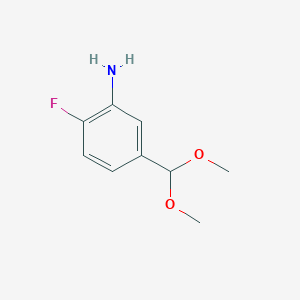
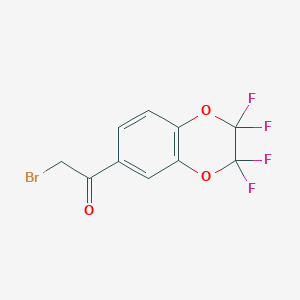

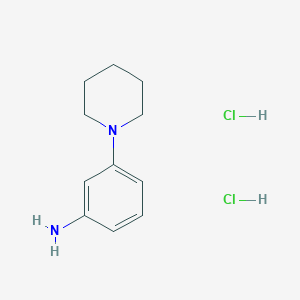
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3039878.png)


